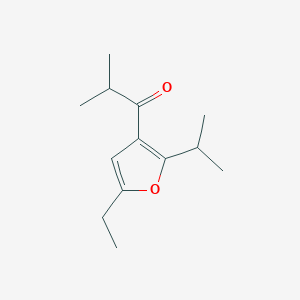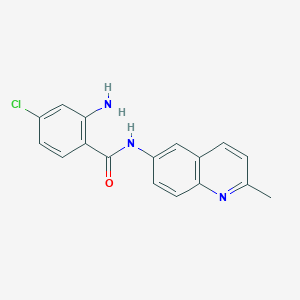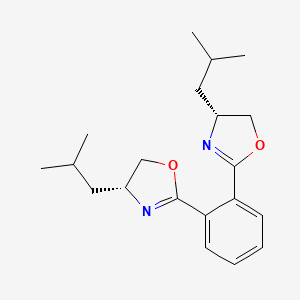
1,2-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is a chiral ligand that has gained attention in the field of asymmetric synthesis. This compound is characterized by its two oxazoline rings attached to a benzene core, with isobutyl groups providing steric hindrance. The chiral centers in the oxazoline rings make it a valuable ligand for enantioselective catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Attachment to Benzene Core: The oxazoline rings are then attached to a benzene core through a series of substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization: Utilizing continuous flow reactors to achieve efficient cyclization of amino alcohols and carboxylic acids.
Automated Substitution Reactions: Employing automated systems to attach the oxazoline rings to the benzene core, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxazoline N-oxides.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted oxazoline compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in enzyme mimetics and as a scaffold for drug design.
Medicine: Explored for its role in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene involves its role as a chiral ligand. The oxazoline rings coordinate with metal centers, creating a chiral environment that facilitates enantioselective reactions. The steric hindrance provided by the isobutyl groups enhances the selectivity of the catalytic process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene: The enantiomer of the compound, used in similar applications but with opposite chiral properties.
1,2-Bis(®-4-tert-butyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure with tert-butyl groups instead of isobutyl, offering different steric properties.
1,2-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)benzene: Contains phenyl groups, providing different electronic and steric effects.
Uniqueness
1,2-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its specific chiral centers and the steric hindrance provided by the isobutyl groups. This makes it particularly effective in certain enantioselective catalytic processes, offering high selectivity and efficiency.
Eigenschaften
Molekularformel |
C20H28N2O2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(4R)-4-(2-methylpropyl)-2-[2-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-13(2)9-15-11-23-19(21-15)17-7-5-6-8-18(17)20-22-16(12-24-20)10-14(3)4/h5-8,13-16H,9-12H2,1-4H3/t15-,16-/m1/s1 |
InChI-Schlüssel |
ARSXDXCDQDZGBT-HZPDHXFCSA-N |
Isomerische SMILES |
CC(C)C[C@@H]1COC(=N1)C2=CC=CC=C2C3=N[C@@H](CO3)CC(C)C |
Kanonische SMILES |
CC(C)CC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)





![2-{4-[Ethyl(oxolan-2-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B12880678.png)
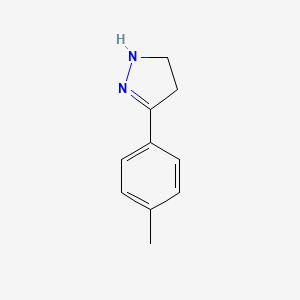
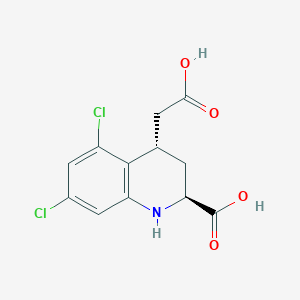
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)

